molecular formula C12H15NO2 B12069468 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B12069468
M. Wt: 205.25 g/mol
InChI Key: JLOCZZJDGGLEME-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid typically involves the functionalization of a preformed benzoic acid derivative. One common method is the reaction of 3-methylbenzoic acid with pyrrolidine under appropriate conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

Major Products Formed

    Oxidation: 3-Methyl-4-carboxybenzoic acid.

    Reduction: 3-Methyl-4-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the methyl group.

    3-Methylbenzoic acid: Similar structure but lacks the pyrrolidinyl group.

    4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Contains a different heterocyclic substituent.

Uniqueness

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both the methyl and pyrrolidinyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C12H15NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

JLOCZZJDGGLEME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCCC2

Origin of Product

United States

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